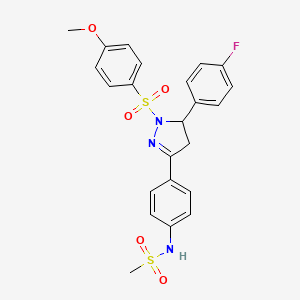
Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl 1-methyl-5-phenyl variant of pyrazole-4-carboxylate is a molecule that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through different synthetic routes. For instance, a highly regioselective acylation and alkylation method has been used to produce a series of new compounds, including ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Another study describes the direct synthesis of substituted pyrazole through a 3+2 annulation method, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride . Additionally, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved using a three-component one-pot condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a related compound were calculated using both Hartree–Fock and density functional theory methods and compared with experimental data . Single-crystal X-ray diffraction studies have confirmed the 3D molecular structure of these compounds, revealing intermolecular hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in various chemical reactions. For instance, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate was used in diazotization and coupling reactions to afford different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Another study focused on the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to synthesize pyrazolo[3,4-b]pyridin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized through various analytical techniques. The crystal structure analysis provides insights into the stability of the compounds, which is often influenced by intermolecular interactions such as hydrogen bonds and π-π interactions . Theoretical calculations, including density functional theory, have been used to predict the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and potential applications of these molecules .
Wissenschaftliche Forschungsanwendungen
1. Structural and Spectral Studies
Research has been conducted on derivatives of pyrazole-4-carboxylic acid, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which is closely related to Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate. These studies involve experimental and theoretical approaches, including spectroscopy and single-crystal X-ray diffraction, to understand the compound's structure and electronic properties (Viveka et al., 2016).
2. Synthesis and Characterization
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized using various techniques like IR, NMR, and X-ray diffraction. These studies are crucial for understanding the compound's molecular geometry and electronic structure, which are essential for its application in various fields (Viveka et al., 2016).
3. Corrosion Inhibition
Derivatives of pyrazole carboxylate, such as Ethyl 6-amino-3-methyl-4-(phenyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, have been investigated as corrosion inhibitors for mild steel in industrial applications. These compounds have shown significant efficiency in protecting metal surfaces, making them useful in industrial processes like pickling (Dohare et al., 2017).
4. Biological Evaluation
Certain derivatives of pyrazole-4-carboxylic acid have been evaluated for biological activities, such as suppressing lung cancer cell growth. This indicates the potential of this compound in medicinal chemistry and pharmaceutical research (Zheng et al., 2010).
5. Optical Nonlinearity Studies
N-substituted derivatives of 1H-pyrazole-4-ethyl carboxylates, which are structurally similar to this compound, have been synthesized and studied for their optical nonlinearity. These compounds have shown potential for optical limiting applications, indicating a possible use in the development of optical materials (Chandrakantha et al., 2013).
Wirkmechanismus
Target of Action
Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their wide range of biological activities . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are common pathogens responsible for various infectious diseases.
Mode of Action
It’s known that pyrazole derivatives exhibit their antibacterial properties by interacting with bacterial cells The specific interactions may involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication
Biochemical Pathways
Given its antibacterial activity, it’s likely that this compound interferes with essential bacterial pathways, such as cell wall biosynthesis, protein synthesis, or dna replication . The disruption of these pathways leads to the death of the bacterial cells, thereby exerting the compound’s antibacterial effects.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. This compound has shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone . This suggests that the compound could potentially be used as an effective antibacterial agent.
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl 1-methyl-5-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-14-15(2)12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHQFYSVCNWZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

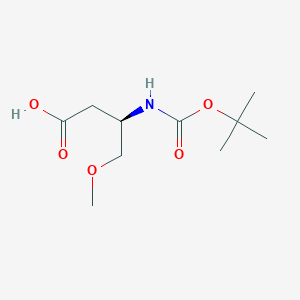

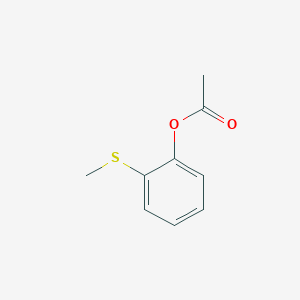
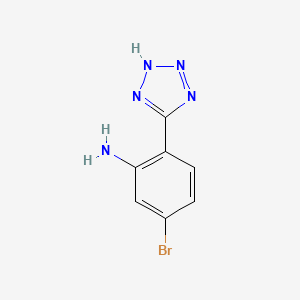
![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)


![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)
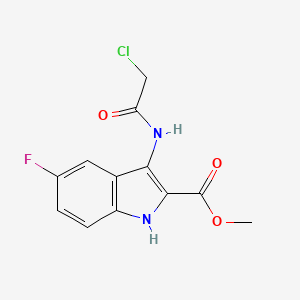
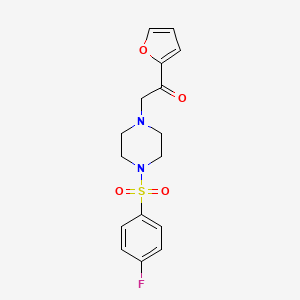
![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)
